Dibenzal-3,3'-dianisidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

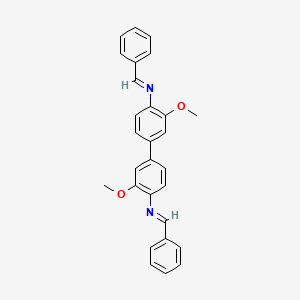

N,N’-Dibenzylidene-3,3’-dimethoxybenzidine is a thermally stable compound synthesized by the condensation reaction between o-dianisidine and benzaldehyde . This compound belongs to the class of Schiff bases, which are characterized by the presence of azomethine groups (–C=N–). Schiff bases have been widely used in various applications, including polymer stabilizers, catalysts, pigments, dyes, and medicinal fields due to their biological activities .

Vorbereitungsmethoden

The synthesis of N,N’-Dibenzylidene-3,3’-dimethoxybenzidine involves the acid-catalyzed condensation reaction of o-dianisidine with benzaldehyde . The reaction is typically carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Analyse Chemischer Reaktionen

N,N’-Dibenzylidene-3,3’-dimethoxybenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N,N’-Dibenzylidene-3,3’-dimethoxybenzidine can lead to the formation of corresponding quinones, while reduction can yield the corresponding amines .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Dibenzal-3,3'-dianisidine serves as a ligand in coordination chemistry. Its azomethine group can coordinate with metal ions to form stable complexes. These complexes are useful in catalysis and the development of new materials with tailored properties.

Materials Science

The compound is utilized in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for use in organic semiconductors, enhancing the efficiency and brightness of OLED devices.

Biochemical Assays

In biochemistry, this compound is employed as a substrate in assays to detect peroxidase activity. This application is crucial for various diagnostic tests that measure enzyme activities in clinical samples.

Dyes and Pigments

As an intermediate in dye synthesis, this compound contributes to the production of azo dyes used extensively in textiles and printing industries. Its stability and color properties make it a valuable component in dye formulations.

Case Study 1: Coordination Complexes

A study conducted by Aksaray University demonstrated the synthesis of metal complexes using this compound as a ligand. The research highlighted the thermal stability of these complexes and their potential applications in catalysis and sensor technologies .

Case Study 2: OLED Development

Recent advancements in OLED technology have leveraged this compound for its electronic properties. Researchers reported improved luminescence efficiency when incorporating this compound into device architectures .

Data Tables

| Application Area | Specific Use |

|---|---|

| Coordination Chemistry | Ligand for metal complexes |

| Materials Science | Component in OLEDs |

| Biochemical Assays | Substrate for peroxidase detection |

| Dyes and Pigments | Intermediate for azo dyes |

Wirkmechanismus

The mechanism of action of N,N’-Dibenzylidene-3,3’-dimethoxybenzidine involves its interaction with various molecular targets and pathways. The azomethine group (–C=N–) in the compound is known to interact with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins . This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, and suppression of cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N,N’-Dibenzylidene-3,3’-dimethoxybenzidine is unique compared to other similar Schiff bases due to its thermal stability and specific chemical structure . Similar compounds include N,N’-Dibenzylidene-4,4’-dimethoxybenzidine and N,N’-Dibenzylidene-2,2’-dimethoxybenzidine, which differ in the position of the methoxy groups on the benzidine ring . These structural differences can lead to variations in their chemical reactivity, stability, and biological activity .

Eigenschaften

CAS-Nummer |

16196-93-3 |

|---|---|

Molekularformel |

C28H24N2O2 |

Molekulargewicht |

420.5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.